1,3,6,8-Tetrabromocarbazole

Übersicht

Beschreibung

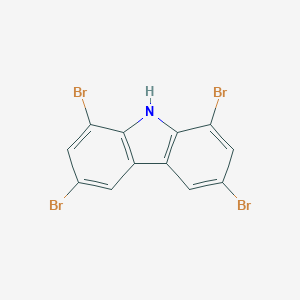

1,3,6,8-Tetrabromocarbazole is a halogenated derivative of carbazole, characterized by the presence of four bromine atoms at positions 1, 3, 6, and 8 on the carbazole ring. This compound belongs to the class of polyhalogenated carbazoles, which are known for their persistence in the environment and potential dioxin-like toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetrabromocarbazole can be synthesized through the bromination of carbazole. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. For instance, carbazole can be reacted with bromine in the presence of a solvent like acetic acid or chloroform, and a catalyst such as iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires stringent control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Example Reaction:

Reactivity and Functionalization

1,3,6,8-Tetrabromocarbazole can undergo various chemical reactions due to the presence of bromine substituents and the nitrogen atom in the carbazole structure. Key reactions include:

-

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under basic conditions.

-

Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods allows for the introduction of aryl groups at the nitrogen position or other positions on the carbazole system.

Toxicological Studies

Recent studies have highlighted the toxicological implications of exposure to this compound. Research indicates that this compound can induce oxidative stress and alter metabolic pathways in biological systems.

Key Findings:

-

Exposure to this compound has been linked to disturbances in energy metabolism through alterations in the tricarboxylic acid cycle and increased reactive oxygen species production .

-

The compound has been shown to activate the aryl hydrocarbon receptor (AhR), leading to downstream effects such as angiogenesis mediated by hypoxia-inducible factor (HIF)-1 signaling pathways .

Environmental Impact and Toxicology

Due to its high environmental persistence and potential toxicity, studies have focused on the ecological implications of this compound. It has been detected in sediment cores indicating historical usage and accumulation in ecosystems .

Toxicological Mechanisms:

Wissenschaftliche Forschungsanwendungen

Environmental Science

TBCZ has been identified as an emerging contaminant in various environmental media. Its persistence and potential for bioaccumulation raise concerns regarding its ecological impact. Studies have shown that TBCZ can induce oxidative stress and apoptosis in aquatic organisms like zebrafish, highlighting its toxicological risks .

Key Findings:

- Induces oxidative damage during embryonic development of zebrafish.

- Promotes reactive oxygen species (ROS) production and lipid peroxidation .

Toxicology

Research indicates that TBCZ activates the nuclear factor kappa B (NF-κB) signaling pathway, which is linked to inflammation and apoptosis . This activation suggests that TBCZ could have implications for human health, particularly concerning liver function as observed in studies with HepG2 cells.

Case Study:

- Exposure to TBCZ resulted in increased levels of cleaved caspase-3 in HepG2 cells, indicating apoptosis .

Biochemistry

The compound has been studied for its interactions with biomolecules such as proteins. Its binding mechanisms are crucial for understanding its potential toxic effects on living organisms. For instance, TBCZ's interaction with human serum albumin has been investigated to assess its pharmacokinetic properties .

Material Science

TBCZ is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties due to high bromination make it a valuable precursor for synthesizing other halogenated compounds .

Wirkmechanismus

The mechanism of action of 1,3,6,8-tetrabromocarbazole involves its interaction with various molecular targets and pathways:

Binding to Proteins: The compound binds to proteins such as human serum albumin, altering their conformation and function.

Oxidative Stress: It induces oxidative stress in biological systems, leading to cellular damage and apoptosis.

Dioxin-like Toxicity: The compound exhibits dioxin-like toxicity by activating the aryl hydrocarbon receptor (AhR) pathway, leading to the expression of genes involved in toxic responses.

Vergleich Mit ähnlichen Verbindungen

1,3,6,8-Tetrabromocarbazole can be compared with other halogenated carbazoles:

3-Bromocarbazole: Less brominated and exhibits different binding and toxicological properties.

3,6-Dichlorocarbazole: Contains chlorine atoms instead of bromine, leading to different chemical reactivity and environmental behavior.

Dibromocarbazole: Intermediate in terms of bromination, with properties between monobromocarbazole and tetrabromocarbazole.

Uniqueness: this compound is unique due to its high degree of bromination, which imparts distinct chemical and toxicological properties. Its persistence in the environment and potential for bioaccumulation make it a compound of significant interest in environmental and toxicological studies .

Biologische Aktivität

1,3,6,8-Tetrabromocarbazole (TBCZ) is a polyhalogenated compound that has garnered attention due to its emerging status as an environmental contaminant. Its biological activities, particularly in relation to human health and ecological impacts, are critical areas of research. This article reviews the current understanding of TBCZ's biological activity, focusing on its effects on cellular mechanisms, ecological interactions, and potential toxicity.

This compound has the molecular formula and a molecular weight of 482.79 g/mol. It is characterized by its brominated carbazole structure, which contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₅Br₄N |

| Molecular Weight | 482.79 g/mol |

| Log P (octanol-water) | 5.52 |

| Solubility | Low |

1. Angiogenic Effects

Recent studies have identified TBCZ as a compound that exerts angiogenic effects through the activation of the nuclear factor kappa B (NF-κB) signaling pathway. This activation leads to increased expression of genes associated with inflammation and cell survival. Specifically, TBCZ exposure resulted in elevated levels of phosphorylated proteins and enhanced luciferase activity driven by NF-κB response elements .

2. Apoptosis Induction

TBCZ has been shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells. The mechanism involves the upregulation of cleaved caspase-3 levels, indicating that TBCZ can trigger programmed cell death through NF-κB-mediated pathways . This finding suggests potential implications for cancer biology and therapeutic strategies targeting tumor growth.

3. Ecotoxicological Impact

In soil ecosystems, TBCZ exposure significantly alters microbial community structures. A study demonstrated that after 80 days of exposure to TBCZ at a concentration of 10 mg/kg, there was a notable decrease in both bacterial and fungal gene abundances related to carbon and nitrogen metabolism . These changes can disrupt essential ecological functions such as organic matter degradation and nutrient cycling.

Case Study 1: HepG2 Cell Line

A study investigating the effects of TBCZ on HepG2 cells revealed that exposure led to increased apoptosis markers. The findings highlighted the role of NF-κB signaling in mediating these effects:

- Experimental Design : HepG2 cells were treated with varying concentrations of TBCZ.

- Results : Increased cleaved caspase-3 levels were observed alongside elevated NF-κB activity.

- : TBCZ may contribute to liver cell apoptosis via NF-κB pathway activation .

Case Study 2: Soil Microbial Communities

Research assessing the ecological impact of TBCZ on soil microorganisms found significant shifts in community composition:

- Experimental Setup : Soil samples were treated with TBCZ over an 80-day period.

- Findings : Key genera associated with organic matter degradation showed decreased relative abundance.

- Implications : The disruption of microbial communities could lead to reduced soil fertility and altered ecosystem functions .

Eigenschaften

IUPAC Name |

1,3,6,8-tetrabromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHISDQCWYSMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293246 | |

| Record name | 1,3,6,8-tetrabromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55119-09-0 | |

| Record name | 55119-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6,8-tetrabromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetrabromocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.